molecular formula C12H14O3 B2472062 5-Methoxy-2,2-dimethylchroman-4-one CAS No. 98910-61-3

5-Methoxy-2,2-dimethylchroman-4-one

Cat. No.: B2472062
CAS No.: 98910-61-3
M. Wt: 206.241
InChI Key: RWFBDXQSHYXJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2,2-dimethyl-1,3-dioxane-4,6-dione as a starting material, which undergoes a series of reactions including methylation and methoxylation to yield the desired product .

Industrial Production Methods

the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methoxy-2,2-dimethylchroman-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

    Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of cosmetic products due to its ability to scavenge free radicals and protect the skin from damage.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with similar structural features but differing in biological activities.

    Taxifolin: Another chromanone derivative known for its antioxidant and anti-inflammatory properties.

    Eupatofortunone: A compound isolated from Eupatorium fortunei with cytotoxic properties.

Uniqueness

5-Methoxy-2,2-dimethylchroman-4-one stands out due to its unique combination of pharmacological properties, including potent antioxidant activity and potential therapeutic applications in various fields. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

5-methoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-8(13)11-9(14-3)5-4-6-10(11)15-12/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFBDXQSHYXJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.